An In-depth Technical Guide to Methyl Cyclohexyl Hydroxypropionate Isomers
An In-depth Technical Guide to Methyl Cyclohexyl Hydroxypropionate Isomers
An Introduction to the Nomenclature Challenge: The chemical name "Methyl 2-cyclohexyl-3-hydroxypropionate" is structurally ambiguous and can be interpreted in multiple ways. For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide addresses the two most plausible isomeric structures corresponding to this name: Methyl 3-(2-hydroxycyclohexyl)propanoate and Methyl 3-cyclohexyl-2-hydroxypropanoate . Each isomer possesses distinct chemical and physical properties, necessitating separate consideration in any research or development context. This document serves as a comprehensive technical resource for understanding, synthesizing, and utilizing these valuable chemical entities.
Part 1: Methyl 3-(2-hydroxycyclohexyl)propanoate
CAS Registry Number: 63714-95-4[1][2]
This isomer features a propionate backbone with a cyclohexyl group attached at the 3-position, which itself is substituted with a hydroxyl group at its 2-position.
Chemical Structure
Caption: 2D Structure of Methyl 3-(2-hydroxycyclohexyl)propanoate
Physicochemical Properties
A summary of key physicochemical properties for Methyl 3-(2-hydroxycyclohexyl)propanoate is provided below. These computed values are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H18O3 | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 186.125594432 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Material Safety and Handling
Synthesis Protocol: A Two-Step Approach
The synthesis of Methyl 3-(2-hydroxycyclohexyl)propanoate can be achieved through a two-step process starting from cyclohexanone. This involves a Michael addition to form the keto-ester intermediate, followed by a reduction of the ketone.[4]
Step 1: Synthesis of the Precursor, Methyl 3-(2-oxocyclohexyl)propanoate
This step involves the Michael addition of cyclohexanone to methyl acrylate.[4]
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Reactants: Cyclohexanone, Methyl Acrylate, Morpholine, p-Toluenesulfonic acid (p-TsOH), and a suitable solvent like toluene.
-
Procedure:
-
Cyclohexanone, a catalytic amount of p-TsOH, and morpholine are refluxed in toluene with a Dean-Stark apparatus to form the enamine in situ.
-
Once the enamine formation is complete, the reaction is cooled, and methyl acrylate is added dropwise.
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The mixture is stirred for several hours to allow the Michael addition to proceed.
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The reaction is then quenched, and the organic layer is washed and dried.
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The crude product, Methyl 3-(2-oxocyclohexyl)propanoate, can be purified by vacuum distillation.[4]
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Step 2: Reduction to Methyl 3-(2-hydroxycyclohexyl)propanoate
The keto-ester intermediate is then reduced to the desired hydroxy-ester.
-
Reactants: Methyl 3-(2-oxocyclohexyl)propanoate, a reducing agent like Sodium Borohydride (NaBH4), and a solvent such as methanol or ethanol.
-
Procedure:
-
The keto-ester is dissolved in the alcohol solvent and cooled in an ice bath.
-
Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted.
-
The solvent is removed under reduced pressure to yield the final product, which can be further purified by column chromatography.
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Caption: Synthesis workflow for Methyl 3-(2-hydroxycyclohexyl)propanoate.
Applications in Research and Drug Development
Molecules containing the cyclohexyl-hydroxy-propionate scaffold are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5] The presence of both a hydroxyl and an ester functional group allows for a wide range of subsequent chemical transformations. The stereochemistry of the hydroxyl group and its position relative to the propionate side chain on the cyclohexyl ring makes it a useful chiral building block for creating enantiomerically pure compounds.[5]
Part 2: Methyl 3-cyclohexyl-2-hydroxypropanoate
CAS Registry Number: 1033777-74-0[6][7]
This isomer features a 2-hydroxypropionate backbone with a cyclohexyl group attached at the 3-position.
Chemical Structure
Caption: 2D Structure of Methyl 3-cyclohexyl-2-hydroxypropanoate
Physicochemical Properties
A summary of key physicochemical properties for Methyl 3-cyclohexyl-2-hydroxypropanoate is provided below.
| Property | Value | Source |
| Molecular Formula | C10H18O3 | [7] |
| Molecular Weight | 186.25 g/mol | [7] |
| XLogP | 2.6 | [8] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 186.1256 Da | [8] |
| Topological Polar Surface Area | 46.5 Ų |
Material Safety and Handling
Based on notified classifications and hazards, this compound is associated with the following:[6]
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GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H336: May cause drowsiness or dizziness.
-
-
Precautionary Measures: Standard laboratory PPE is required. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
Synthesis Protocol: Asymmetric Hydrogenation
The synthesis of chiral α-hydroxy esters like Methyl 3-cyclohexyl-2-hydroxypropanoate often involves the asymmetric hydrogenation of a corresponding α-keto ester or an unsaturated precursor.
-
General Approach: A common strategy is the asymmetric hydrogenation of methyl 2-(cyclohexylmethyl)acrylate.
-
Catalyst System: This transformation typically employs a chiral rhodium or ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP).
-
Procedure:
-
The substrate and the chiral catalyst are dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.
-
The reactor is purged and pressurized with hydrogen gas.
-
The reaction is stirred at a specific temperature and pressure until completion.
-
After releasing the pressure, the solvent is removed, and the product is purified, often by column chromatography.
-
Caption: Synthesis workflow for Methyl 3-cyclohexyl-2-hydroxypropanoate.
Applications in Research and Drug Development
Chiral 2-hydroxypropanoic acid derivatives are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[9] Their utility stems from the presence of a stereocenter at the 2-position, which is crucial for the biological activity of many drugs. These building blocks can be incorporated into larger molecules to introduce a specific stereochemistry, which can significantly impact the efficacy and safety of a drug candidate. For instance, derivatives of this scaffold have been explored in the development of novel herbicides and other agrochemicals.[10]
Conclusion
The seemingly simple chemical name "Methyl 2-cyclohexyl-3-hydroxypropionate" highlights the critical importance of precise nomenclature in the chemical sciences. This guide has provided a detailed technical overview of the two most probable isomers, Methyl 3-(2-hydroxycyclohexyl)propanoate (CAS 63714-95-4) and Methyl 3-cyclohexyl-2-hydroxypropanoate (CAS 1033777-74-0) . For researchers and drug development professionals, a clear understanding of the distinct properties, synthesis, and potential applications of each isomer is essential for successful and reproducible scientific endeavors.
References
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methyl 3-(2-oxocyclohexyl)propanoate. (n.d.). LookChem. Retrieved from [Link]
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Methyl 3-cyclohexyl-2-hydroxypropanoate (C10H18O3). (n.d.). PubChemLite. Retrieved from [Link]
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Ožegović, A., Šimanović, A., Čulina, M., Hromin, M., Dokli, I., & Lesac, A. (n.d.). ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. Institut Ruđer Bošković. Retrieved from [Link]
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